Methomyl oxime

Description

Properties

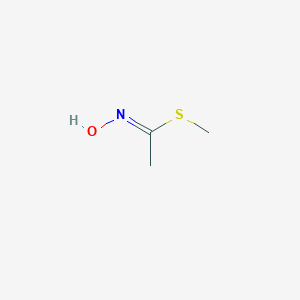

IUPAC Name |

methyl (1E)-N-hydroxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVWCPZVQACAE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029343 | |

| Record name | (E)-S-Methyl thioacetohydroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19145-16-5, 13749-94-5 | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-S-Methyl thioacetohydroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-hydroxythioimidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Dynamics and Analytical Profiling of Methomyl Oxime (MHTA): A Comprehensive Technical Guide

Introduction: The Dual Nature of Methomyl Oxime

In the fields of agrochemical development and environmental toxicology, methomyl oxime (MHTA) occupies a uniquely critical node. Chemically identified as S-methyl N-hydroxythioacetimidate, MHTA acts as both the genesis and the terminus for major carbamate insecticides. Synthetically, it is the primary precursor reacted with methyl isocyanate to manufacture methomyl[1][2]. Environmentally, it is the principal degradation product (metabolite) of both methomyl and thiodicarb found in soil, water, and biological matrices[3][4].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic properties. Here, we will dissect the structural dynamics of MHTA, explore the causality behind its environmental persistence, and establish a self-validating, high-throughput mass spectrometry workflow for its trace-level quantification.

Physicochemical Profiling & Structural Dynamics

MHTA is characterized by a thioacetimidate core coupled with an oxime functional group. The presence of the carbon-nitrogen double bond induces stereoisomerism—specifically syn and anti configurations—which directly dictates its binding affinity and stability[5]. Unlike its parent compound methomyl, which is a potent acetylcholinesterase (AChE) inhibitor, MHTA lacks the carbamate moiety required for AChE carbamylation. This renders the oxime significantly less toxic to mammals but highly mobile in aqueous ecosystems[3].

To design effective extraction protocols, we must first understand the molecule's physical constraints.

Table 1: Key Physicochemical and Structural Properties

| Property | Value | Causality / Analytical Significance |

| IUPAC Name | Methyl (1E)-N-hydroxyethanimidothioate | Defines the specific E (anti) stereochemistry prevalent in stable environmental forms[5]. |

| Molecular Formula | C3H7NOS | The presence of nitrogen and sulfur provides excellent proton affinity for ESI+ mass spectrometry[5]. |

| Molecular Weight | 105.16 g/mol | Low molecular weight contributes to high mobility and low retention in standard soil phases[3][5]. |

| Physical State | Off-white to pale yellow solid | Standard state at room temperature; melting point 94-95 °C[6]. |

| XLogP3 | ~0.9 | High hydrophilicity; explains its low bioaccumulation but high leaching potential in groundwater[5][6]. |

| Vapor Pressure | 0.118 mmHg at 25 °C | Low volatility; MHTA primarily partitions into aqueous phases rather than the atmosphere[6]. |

Mechanistic Pathways: Synthesis and Environmental Degradation

The life cycle of MHTA is governed by highly specific cleavage reactions. In biological and environmental matrices, parent dimers like thiodicarb are enzymatically or chemically cleaved into two methomyl molecules.

The subsequent degradation of methomyl is driven by the hydrolysis of its carboxylic ester bond. Quantum Mechanics/Molecular Mechanics (QM/MM) studies reveal that specific esterases (such as PestE) or base-catalyzed environmental conditions facilitate a nucleophilic attack on the carbonyl carbon of methomyl[7]. This breaks the C-O bond, releasing MHTA. Because this hydrolysis is the most efficient degradation pathway, MHTA is frequently detected at high concentrations (e.g., up to 40 µg/L in synoptic water assessments) before it eventually mineralizes into carbon dioxide and acetonitrile[4][7].

Fig 1: Degradation pathway from thiodicarb to terminal mineralization via methomyl oxime.

Advanced Analytical Workflows: Isolation and Quantification

For the trace-level quantification of MHTA in complex matrices, Gas Chromatography (GC) is sub-optimal. Oximes and carbamates are thermally labile and prone to degradation in hot GC injection ports unless subjected to complex derivatization[8]. Therefore, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the definitive gold standard[9].

Protocol: QuEChERS Extraction and UHPLC-MS/MS Analysis

This self-validating protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to isolate MHTA, followed by Electrospray Ionization (ESI+) MRM detection.

Step 1: Sample Preparation & Partitioning

-

Causality: MHTA is highly polar (XLogP3 = 0.9). Traditional non-polar solvent extractions yield poor recoveries. Acetonitrile is selected because it effectively partitions polar analytes while simultaneously precipitating matrix proteins.

-

Action: Homogenize 10 g of the sample matrix. Add 10 mL of LC-MS grade acetonitrile and a deuterated internal standard (e.g., Methomyl-d3) to correct for matrix effects and ion suppression[10]. Add partitioning salts (4 g MgSO4, 1 g NaCl) to induce phase separation. Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Step 2: Dispersive Solid Phase Extraction (dSPE) Clean-up

-

Causality: Co-extracted lipids and pigments cause severe ion suppression in the MS source, artificially lowering the quantitative yield.

-

Action: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge. Filter the supernatant through a 0.22 µm nylon syringe filter into an autosampler vial[9].

Step 3: UHPLC Separation

-

Causality: A reversed-phase C18 column provides sufficient retention for MHTA when utilizing a highly aqueous initial mobile phase.

-

Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution of Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid acts as a crucial proton source, enhancing ionization efficiency in the positive mode[10].

Step 4: MS/MS Detection (MRM Mode)

-

Causality: Multiple Reaction Monitoring (MRM) ensures high specificity. The nitrogen atom in MHTA readily accepts a proton to form the

precursor ion at m/z 106.2. -

Action: Monitor the following optimized transitions:

Fig 2: Step-by-step QuEChERS and UHPLC-MS/MS analytical workflow for methomyl oxime detection.

Conclusion

Methomyl oxime represents a critical intersection of synthetic agrochemistry and environmental monitoring. By understanding its structural dynamics—specifically its high hydrophilicity and thermal lability—researchers can bypass legacy GC bottlenecks. Implementing targeted, stable-isotope-dilution LC-MS/MS workflows ensures that we can accurately track MHTA's environmental fate, safeguarding the integrity of modern pesticide residue analyses.

References

-

PubChem . "Methomyl oxime | C3H7NOS | CID 5365286". National Institutes of Health (NIH).

-

ECHEMI . "13749-94-5, Methomyl oxime Formula".

-

Benchchem . "Methyl Thioacetohydroxamate (Methomyl oxime)".

-

Inchem.org . "Methomyl (EHC 178, 1996)". International Programme on Chemical Safety.

-

CORESTA . "Guide N° 5 Technical Guide for Pesticide Residues Analysis on Tobacco and Tobacco Products".

-

PubChem . "Thiodicarb | C10H18N4O4S3 | CID 62155". National Institutes of Health (NIH).

-

Benchchem . "Methyl Isocyanate | High-Purity Reagent".

-

PubMed Central (PMC) . "Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach".

-

accedaCRIS (ULPGC) . "Micro QuEChERS-based method for the simultaneous biomonitoring in whole blood of 360 toxicologically relevant pollutants for wildlife".

-

ResearchGate . "MRM of thiodicarb, methomyl and methomyl-oxime".

-

Benchchem . "What is Methomyl-d3 and its primary use in research?".

Sources

- 1. Methomyl (EHC 178, 1996) [inchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Methyl Thioacetohydroxamate [benchchem.com]

- 4. Thiodicarb | C10H18N4O4S3 | CID 62155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methomyl oxime | C3H7NOS | CID 5365286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. coresta.org [coresta.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]

Comprehensive Physicochemical and Analytical Profiling of Methomyl Oxime (CAS 10533-67-2)

Introduction and Chemical Context

Methomyl oxime, formally known as methylthioacetaldoxime or (methylsulfanyl)acetaldehyde oxime, is a critical aliphatic aldoxime in agricultural and environmental chemistry[1]. While it serves as an industrial precursor to highly active carbamate insecticides (such as methomyl and thiodicarb), it is most frequently encountered by analytical chemists and toxicologists as a primary degradation product and environmental metabolite[2].

Understanding the physicochemical behavior of methomyl oxime is essential for developing robust extraction protocols and accurate quantification methods in environmental monitoring, residue analysis, and forensic toxicology. This whitepaper synthesizes the core physicochemical data of methomyl oxime and details field-proven analytical methodologies for its detection.

Physicochemical Data and Structural Dynamics

Methomyl oxime exhibits specific structural isomerism and pH-dependent stability that dictate how it must be handled during sample preparation and chromatographic separation. The molecule exists in both Z (syn) and E (anti) isomeric forms, which significantly impacts its physical state and melting point[1].

Quantitative Physicochemical Properties

The following table summarizes the core physicochemical parameters of methomyl oxime required for analytical method development[1][3][4].

| Property | Value / Description | Analytical Implication |

| CAS Registry Number | 10533-67-2 | Unique identifier for reference standards. |

| Molecular Formula | C₃H₇NOS | Determines exact mass for high-resolution MS. |

| Molecular Weight | 105.16 g/mol | Used for molarity calculations and low-mass tuning. |

| Melting Point (Pure) | 94–97 °C | Solid at room temperature; requires solvent dissolution. |

| Melting Point (Z-isomer) | 93–95 °C | Dominant stable isomer under standard conditions. |

| Melting Point (E-isomer) | 47–50 °C | Lower melting point due to reduced intermolecular packing. |

| Boiling Point | ~209.2 °C (Predicted) | Relevant for GC injection port temperature optimization. |

| Density | ~1.09 g/cm³ (Predicted) | Relevant for phase separation in liquid-liquid extraction. |

| Solubility | Insoluble in water; soluble in organic solvents (methanol, acetonitrile) | Dictates the use of reverse-phase chromatography and organic extraction solvents[1][5]. |

Stability and Degradation Kinetics

The stability of methomyl oxime is highly dependent on the pH of the matrix.

-

Neutral Conditions (pH 7): The aqueous solution is highly stable, showing no measurable decomposition within 12 hours at 25 °C[1].

-

Acidic Conditions (pH 2): The compound undergoes acid-catalyzed hydrolysis, degrading by approximately 12% within 24 hours and 18% within 72 hours at 25 °C[1].

-

Thermal Stability: The pure solid does not decompose within 24 hours at 74 °C, but significant degradation (93%) occurs after 48 hours at 105 °C[1].

Expert Insight: When extracting methomyl oxime from environmental water samples or biological matrices, the sample pH must be buffered to near-neutral (pH 6.5–7.5) to prevent artifactual degradation during the extraction process.

Analytical Methodologies: HPLC-MS/MS and GC-MS

Due to the thermal lability of carbamates and their oximes at high temperatures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification[2]. However, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized if appropriate derivatization steps are employed to protect the active hydroxyl group of the oxime[6].

Protocol A: HPLC-MS/MS Quantification Workflow

This protocol leverages the proton affinity of the oxime nitrogen to achieve high sensitivity in positive Electrospray Ionization (ESI+) mode.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

-

Rationale: SPE concentrates the trace analyte and removes matrix interferents (salts, proteins) that cause ion suppression in the ESI source.

-

Procedure: Condition a C18 SPE cartridge with 5 mL of HPLC-grade methanol followed by 5 mL of ultrapure water. Load the pH-adjusted (pH 7) aqueous sample at a flow rate of 1–2 mL/min. Wash with 5 mL of 5% methanol in water to remove polar interferences. Elute the methomyl oxime with 5 mL of pure methanol or acetonitrile[5][7]. Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Step 2: Chromatographic Separation

-

Rationale: Reverse-phase chromatography effectively retains the relatively non-polar methomyl oxime.

-

Procedure: Inject 10 µL of the reconstituted sample onto a C18 analytical column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size). Use a binary gradient mobile phase consisting of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B). The formic acid acts as a proton donor, enhancing ionization efficiency in the MS source.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

-

Rationale: Multiple Reaction Monitoring (MRM) provides absolute structural confirmation and eliminates background noise.

-

Procedure: Operate the mass spectrometer in ESI+ mode. The precursor ion for methomyl oxime is the protonated molecule m/z 106.03 [M+H]⁺ [2]. Optimize collision energies to monitor the primary product ions (e.g., loss of the methylthio group or water) for quantitative and qualitative transitions.

Analytical workflow for the LC-MS/MS quantification of methomyl oxime.

Protocol B: GC-MS Analysis with Derivatization

While direct GC-MS analysis of methomyl oxime can yield trace signals at m/z 105 [6], the compound's polarity and potential for thermal degradation in the injection port make derivatization highly recommended for reproducible quantification.

Step 1: Liquid-Liquid Extraction (LLE)

-

Rationale: Extracts the oxime into a volatile organic solvent suitable for GC injection.

-

Procedure: Extract the buffered sample (pH 7) with dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate to remove residual water, which would interfere with the subsequent derivatization step.

Step 2: Silylation Derivatization

-

Rationale: Converts the polar hydroxyl group (-OH) of the oxime into a non-polar trimethylsilyl (-O-TMS) ether. This increases volatility, improves peak shape, and prevents thermal degradation.

-

Procedure: Evaporate the organic extract to dryness. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate the mixture at 60 °C for 30 minutes.

Step 3: GC-MS Detection

-

Rationale: Electron Ionization (EI) provides highly reproducible fragmentation patterns for library matching.

-

Procedure: Inject 1 µL of the derivatized sample into the GC-MS (splitless mode). Use a standard 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Program the oven with an initial hold at 60 °C, ramping at 10 °C/min to 280 °C. Operate the MS in EI mode (70 eV) and monitor the characteristic fragments of the TMS-derivatized methomyl oxime.

References

-

Jiang, et al. (via ResearchGate). HPLC and MS/MS analyses of the products of methomyl treated with purified AmeH. Retrieved from:[Link]

-

ResearchGate. Gas chromatography–mass spectrometry ion chromatography revealed methomyl with m/z 162 trace and both methomyl and methomyl-oxime with m/z 105 trace. Retrieved from:[Link]

-

Inchem.org. Methomyl (EHC 178, 1996) - Analytical Methods. Retrieved from: [Link]

-

USGS Publications Warehouse. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Pesticides in Water by Gr. Retrieved from:[Link]

Sources

Technical Guide: Thermodynamic Stability of S-methyl-N-hydroxythioacetimidate

[1]

Executive Summary

S-methyl-N-hydroxythioacetimidate (CAS 13749-94-5), often referred to as Methomyl Oxime , presents a complex thermodynamic profile characterized by a narrow margin between its melting point and the onset of significant mass loss.[1] While the primary exothermic decomposition event occurs at approximately 155°C , significant weight loss and slow decomposition initiate as low as 75°C .[2] This guide analyzes the physicochemical properties, thermal decomposition kinetics, and necessary process safety controls for handling this compound in drug and pesticide development.

Physicochemical Identity & Relevance

This oxime is the immediate precursor to Methomyl, formed via the thioesterification of acethydroxamoyl chloride. Its stability is the rate-limiting safety factor in the manufacturing process.

| Parameter | Value | Notes |

| IUPAC Name | Methyl (1E)-N-hydroxyethanimidothioate | |

| Common Name | Methomyl Oxime (MMO) | |

| Molecular Formula | ||

| Molecular Weight | 105.16 g/mol | |

| Physical State | White Crystalline Solid | |

| Melting Point | 94°C – 97°C | Pure standard |

| Solubility | Soluble in water, methanol, ethanol |

Thermodynamic Stability Analysis

The thermal behavior of Methomyl Oxime is non-intuitive. Unlike many solids that are stable up to their melting point, this compound exhibits volatility-driven instability concurrent with its phase change.[1]

Thermal Analysis Data (DSC & TGA)

The following data synthesizes differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) results under nitrogen atmosphere.

| Metric | Temperature / Value | Interpretation |

| TGA Onset ( | ~75°C | Critical Warning: Rapid weight loss begins well below the melting point, indicating sublimation or gas-evolving decomposition.[1] |

| DSC Endotherm | ~80°C | Corresponds to melting (fusion) overlapping with the onset of volatilization.[1] |

| Long-Term Isothermal Stability | 74°C (24h): Stable105°C (48h): 93% Decomposed | The compound cannot withstand sustained heating above its melting point.[1] |

| DSC Exotherm ( | ~155°C | Runaway Event: The primary energy release event.[1] If confined (e.g., in a reactor), this leads to rapid pressure rise.[1] |

| Post-Exotherm Stability | Stable up to 260°C | Residue (likely char or polymerized nitriles) is thermally inert.[1] |

Decomposition Kinetics & Mechanism

The decomposition of S-methyl-N-hydroxythioacetimidate follows a fragmentation pathway rather than a simple rearrangement.[1] The proximity of the sulfur atom to the oxime functionality facilitates cleavage.

Primary Pathway: Dehydration & Fragmentation Under thermal stress, the compound likely undergoes elimination to form Acetonitrile and Methyl Sulfenic Acid (which further disproportionates to volatile sulfur species like Methyl Mercaptan and Dimethyl Disulfide).[1]

Visualized Pathway (DOT):

Figure 1: Proposed thermal decomposition pathway involving fragmentation into nitrile and sulfur species.[1][3]

Process Safety & Handling Protocols

Storage & Transport

-

Temperature Control: Must be stored below 40°C . Refrigerated storage (0-10°C) is recommended for long-term purity.[1]

-

Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the sulfur moiety.[1]

-

Shelf Life: At 25°C, the compound is stable for months.[1] At >70°C, degradation is measurable within hours.[1]

Experimental Safety (DSC/ARC Protocols)

To validate these parameters in your specific matrix (e.g., solution in N-methylpyrrolidone), follow this self-validating protocol.

Protocol: Thermal Screening of Thio-Oximes

-

Instrument: Differential Scanning Calorimeter (DSC) with High-Pressure Gold-Plated Crucibles .

-

Why High Pressure? Standard aluminum pans may leak due to the volatility at 75°C, masking the exotherm or showing false endotherms (evaporation). High-pressure pans (100 bar) keep volatiles contained, revealing the true decomposition energy.[1]

-

-

Sample Mass: 2–5 mg.

-

Ramp Rate: 5°C/min from 30°C to 300°C.

-

Data Validation Criteria:

-

If the endotherm at 80°C is followed immediately by a noisy baseline, the pan leaked.

-

A valid scan must show a sharp exotherm (onset ~155°C) with an energy integration (

) typically >500 J/g.[1]

-

Workflow Diagram (DOT):

Figure 2: Decision tree for selecting the correct thermal analysis technique based on TGA volatility data.

Conclusion

S-methyl-N-hydroxythioacetimidate is a thermally sensitive intermediate.[1] While its violent decomposition onset is moderately high (~155°C), its process safety window is limited by volatility and slow decomposition starting at 75°C .[1]

-

Safe Operating Limit: Do not exceed 50°C during drying or storage.

-

Reaction Safety: In synthesis (conversion to Methomyl), maintain reactor temperatures below 40°C to prevent competing decomposition pathways that generate hazardous gases (methyl mercaptan/acetonitrile).[1]

References

-

US Patent 4327033A . Process for the production of methomyl oxime. (1982).[1] Describes the synthesis, melting point (94-97°C), and DSC/TGA thermal profiles of the oxime. Link

-

EPA R.E.D. Facts . Methomyl. (1998).[1] United States Environmental Protection Agency.[1][4] Details the chemical identity and degradation products of the parent carbamate and its oxime metabolite. Link

-

PubChem Database . Methomyl Oxime (Compound CID 5353758).[1] National Center for Biotechnology Information.[1] Provides physicochemical properties and safety data sheets. Link

- Journal of Hazardous Materials. Thermal stability of oxime intermediates in pesticide synthesis. (General reference for oxime rearrangements).

Role of methomyl oxime as an intermediate in carbamate synthesis

An In-Depth Technical Guide to the Role of Methomyl Oxime in Carbamate Synthesis

This guide provides a comprehensive technical overview of methomyl oxime (S-methyl N-hydroxythioacetimidate), a critical intermediate in the synthesis of oxime carbamate insecticides, most notably methomyl. We will explore the synthetic pathways to this intermediate, the mechanistic principles of its conversion to the final carbamate product, and the process considerations essential for researchers and chemical development professionals.

Introduction: The Centrality of the Oxime Intermediate

Carbamates, esters of carbamic acid, are a significant class of compounds with wide applications, particularly in agrochemicals and pharmaceuticals.[1][2][3] Within this class, oxime carbamates, such as methomyl, are potent acetylcholinesterase inhibitors used for broad-spectrum insect control.[4][5] The synthesis of these molecules is not a single-step process but relies on the strategic construction of a key building block: the oxime intermediate.

Methomyl oxime, a white crystalline solid, represents this pivotal precursor.[6] Its structure contains the essential S-methyl thioacetimidate backbone and a reactive hydroxyl group, which serves as the anchor point for the subsequent carbamoylation step. The efficiency, purity, and cost-effectiveness of the entire carbamate synthesis are heavily dependent on the successful and high-yield production of this intermediate. This guide will deconstruct the synthesis and subsequent utilization of methomyl oxime, providing both theoretical understanding and practical, field-proven protocols.

Part 1: Synthesis of the Intermediate: Methomyl Oxime

The economic and operational viability of methomyl production is fundamentally tied to the synthesis of its oxime intermediate.[1] While several methods exist, including routes starting from thioacetaldehyde oxime, acetonitrile, and nitroethane, the most prevalent and well-documented pathways begin with the readily available starting material, acetaldoxime.[1][6] A highly efficient method, detailed in the patent literature, utilizes N-methylpyrrolidone (NMP) as a unique solvent that confers significant advantages over traditional aqueous processes.[7]

Causality: The Strategic Choice of N-methylpyrrolidone (NMP)

The selection of NMP as the reaction medium is a critical process decision driven by two key factors:

-

Concentration & Throughput: Aqueous methods for methomyl oxime synthesis often result in very low product concentrations (e.g., less than 1%), which complicates isolation and makes industrial-scale production economically unviable due to the energy-intensive recovery steps.[7] NMP, by contrast, allows for significantly higher reactant and product concentrations, leading to a much greater production rate in the same reactor volume.

-

Intermediate Stabilization: The synthesis proceeds through a reactive acethydroxamoyl chloride intermediate. NMP has been found to stabilize this intermediate, preventing degradation and side reactions, which directly contributes to the high process yields.[7][8]

Synthetic Pathway: The Two-Stage NMP Process

The synthesis of methomyl oxime from acetaldoxime in NMP is a two-stage, one-pot process involving chlorination followed by thioesterification.

Caption: Synthesis of Methomyl Oxime via the NMP Process.

Experimental Protocol: Synthesis of Methomyl Oxime

This protocol is adapted from the process described in U.S. Patent 4,327,033. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

Materials & Equipment:

-

500 mL five-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and dropping funnel.

-

Cooling bath (e.g., acetone/dry ice).

-

Acetaldoxime (AAO)

-

N-methylpyrrolidone (NMP), anhydrous

-

Chlorine gas (Cl₂)

-

Methyl mercaptan (CH₃SH)

-

50% Sodium hydroxide (NaOH) solution (caustic)

-

Water

Procedure:

-

Reaction Setup: Charge the flask with 59 g (1.0 mole) of acetaldoxime and 236 g of N-methylpyrrolidone.

-

Cooling: Cool the resulting solution to approximately -5°C using the cooling bath.

-

Chlorination: Sparge 71 g (1.0 mole) of chlorine gas into the reaction mixture through the gas inlet tube. The rate of addition must be controlled such that the internal temperature does not exceed 0°C.

-

Hold: Once the chlorine addition is complete, maintain the reaction mixture at 0°C for approximately 15 minutes to ensure the complete formation of the acethydroxamoyl chloride intermediate.

-

Thioesterification: Add 50.4 g (1.05 mole, a 5% excess) of methyl mercaptan to the cold mixture, followed by the addition of 150 g of water.

-

pH Adjustment: While maintaining the temperature below 5°C, add 50% NaOH solution dropwise until the pH of the mixture reaches 6-7. This neutralizes the HCl generated during the reaction.

-

Reaction Completion & Isolation: Hold the reaction at 0°C to 5°C for an additional 30 minutes. The product, methomyl oxime, is in the NMP/aqueous solution. The salt (NaCl) byproduct can be removed by filtration. The resulting solution is used directly in the next step.

Expected Outcome: This process typically results in a solution yield of methomyl oxime between 80-90%.[7]

Part 2: The Carbamoylation Reaction: From Oxime to Carbamate

The conversion of methomyl oxime to the final carbamate product, methomyl, is achieved through a reaction with an appropriate isocyanate. For methomyl synthesis, this reactant is the highly reactive and hazardous methyl isocyanate (MIC).[7][9] The reaction is an addition of the oxime's hydroxyl group across the isocyanate's N=C bond.

Causality: The Role of the Tertiary Amine Catalyst

While the reaction can proceed uncatalyzed, its rate is significantly enhanced by the presence of a tertiary amine base, such as triethylamine (TEA).[7][9] The mechanism of catalysis involves the following:

-

Proton Abstraction: TEA is a non-nucleophilic, sterically hindered base.[10] Its primary role is to deprotonate the hydroxyl group of the methomyl oxime, creating a more nucleophilic oximate anion.[2][11]

-

Nucleophilic Attack: This highly reactive oximate anion then readily attacks the electrophilic carbon atom of the methyl isocyanate.

-

Product Formation: A subsequent proton transfer regenerates the catalyst and yields the final O-carbamoyl oxime product (methomyl).

This catalytic cycle dramatically increases the reaction rate, allowing the process to be run at lower temperatures and with shorter reaction times, which minimizes the formation of byproducts.[2]

Caption: Catalyzed reaction of Methomyl Oxime with Methyl Isocyanate.

Experimental Protocol: Synthesis of Methomyl

This protocol is adapted from the process described in U.S. Patent 4,327,033. This procedure involves methyl isocyanate , an extremely toxic and volatile chemical. It must be handled only with extensive safety precautions.[7][9]

Materials & Equipment:

-

500 mL five-necked flask with mechanical stirrer, thermometer, and addition funnel, under an inert atmosphere (e.g., Nitrogen).

-

The NMP/aqueous solution of methomyl oxime from the previous step.

-

Triethylamine (TEA)

-

Methyl isocyanate (MIC)

-

Kugelrohr or rotary evaporator for solvent removal.

Procedure:

-

Reaction Setup: Charge the flask with 256 g of the N-methylpyrrolidone solution containing methomyl oxime (approx. 0.4 mole).

-

Catalyst Addition: Add 0.5 g of triethylamine to the stirred solution.

-

MIC Addition: Rapidly but carefully add 28.7 g (0.5 mole) of methyl isocyanate to the flask. The reaction is exothermic.

-

Reaction: The temperature will spontaneously rise. Maintain the reaction at approximately 40°C for 1 hour.

-

Work-up & Isolation: After the reaction is complete, transfer the mixture to a Kugelrohr apparatus or rotary evaporator. Remove the N-methylpyrrolidone solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Data Presentation: Reaction Conditions & Yields

| Parameter | Method 1 (NMP)[7][9] | Method 2 (Aqueous)[12] | Method 3 (Low Temp Aqueous)[13] |

| Solvent | N-methylpyrrolidone | Water | Water (Slurry) |

| Catalyst | Triethylamine | Triethylamine | None specified |

| Temperature | Exotherm to 40°C | 50 - 80°C | < 10°C |

| Reaction Time | 1 hour | 50 - 70 minutes | Not specified |

| Isolation | Solvent Evaporation | Cooling & Crystallization | Salting-out (NaCl) & Filtration |

| Reported Yield | 96% | High (unspecified %) | High (unspecified %) |

| Reported Purity | >99% | 1-2% higher than organic | Improved, low urea impurity |

Part 3: Industrial Process & Safety Imperatives

For large-scale manufacturing, batch processing of highly exothermic reactions presents significant safety and heat transfer challenges. The industrial production of methomyl has consequently shifted to continuous flow chemistry, which offers superior control and safety.[4][14]

Continuous Flow Synthesis

The process typically involves a plug-flow, adiabatic, tubular reactor.[4][15]

-

Mixing: Streams of methomyl oxime in an inert organic solvent and methyl isocyanate are continuously mixed and heated to an initiation temperature (e.g., 30-70°C).

-

Adiabatic Reaction: The mixture flows through a pressurized (e.g., 30-70 psig) tubular reactor. As the reaction is exothermic and the reactor is adiabatic (no heat removed), the temperature rises along the length of the reactor, reaching a discharge temperature of 80-120°C. This higher temperature accelerates the reaction, allowing for shorter residence times (e.g., ~30 minutes).[15]

-

Purification: The product stream exiting the reactor is sent to a stripping column where unreacted methyl isocyanate and solvent are removed and recycled, yielding purified methomyl.[14]

This continuous approach avoids the accumulation of large quantities of reactive materials and allows for much safer management of the reaction's heat output compared to a large batch reactor.[16][17]

Mandatory Safety Directive: Handling Methyl Isocyanate (MIC)

Methyl isocyanate (MIC) is an extremely toxic, volatile, and flammable liquid.[18][19][20] Exposure via inhalation, ingestion, or skin contact can be fatal.[21] Its handling demands the most stringent engineering controls and PPE.

Core Safety Requirements:

-

Ventilation: All operations must be conducted in an enclosed system or within a high-efficiency local exhaust ventilation system (e.g., fume hood).[18][20]

-

Personal Protective Equipment (PPE): A positive-pressure, self-contained breathing apparatus (SCBA) is required for situations with potential exposure.[21] Chemical protective clothing, including butyl rubber or Viton gloves, aprons, and full eye/face protection (goggles and face shield), is mandatory.[18][22]

-

Incompatible Materials: MIC reacts violently with water, acids, and bases. The process must be kept scrupulously dry. It is also incompatible with many metals, including steel and aluminum.[19]

-

Engineering Controls: Use explosion-proof electrical equipment and non-sparking tools. Ground and bond all metal containers during transfer to prevent static discharge.[18][20]

-

Emergency Preparedness: Emergency shower and eyewash stations must be immediately accessible. Personnel must be fully trained on emergency procedures.[18]

Part 4: Analytical Characterization

Confirming the purity of the methomyl oxime intermediate and the final methomyl product is crucial. Due to the thermal lability of the carbamate functional group, analytical methods must be chosen carefully.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for analyzing intact methomyl. Coupled with a UV detector, it provides a robust and reliable means of quantification without subjecting the molecule to high temperatures.[23][24][25] For higher sensitivity and selectivity, especially in complex matrices, LC-tandem mass spectrometry (LC-MS/MS) is employed.[3]

-

Gas Chromatography (GC): Direct analysis of methomyl by GC is challenging as it can degrade in the hot injection port. A common analytical strategy involves the controlled hydrolysis of methomyl back to its more stable oxime.[24][26] The methomyl oxime is then derivatized, for example, by converting it to its trimethylsilyl (TMS) ether, which is more volatile and thermally stable, allowing for reliable analysis by GC-MS.[27][28]

Conclusion

Methomyl oxime is not merely a precursor but the central architectural component upon which the entire synthesis of methomyl is built. Its efficient, high-yield synthesis, particularly through advanced methods like the NMP process, is paramount to a successful manufacturing campaign. The subsequent carbamoylation, while chemically straightforward, is an operationally complex step governed by the extreme hazards of methyl isocyanate, necessitating a shift towards inherently safer continuous flow technologies. For scientists in this field, a thorough understanding of the synthesis of this key oxime intermediate, the catalytic mechanism of its conversion, and the stringent safety protocols required, forms the bedrock of responsible and effective carbamate development.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isocyanate. Retrieved from nj.gov. [Link]

-

SafeRack. (n.d.). Methyl Isocyanate Safety Guidelines. Retrieved from saferack.com. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: methyl isocyanate. Retrieved from chemos.de. [Link]

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from safeworkaustralia.gov.au. [Link]

-

INCHEM. (1975). Methomyl (WHO Pesticide Residues Series 5). Retrieved from inchem.org. [Link]

-

PrepChem.com. (n.d.). Synthesis of Methomyl. Retrieved from prepchem.com. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Methyl Isocyanate. Retrieved from atsdr.cdc.gov. [Link]

- Google Patents. (1982). US4327033A: Process for the production of methomyl oxime.

-

Metorri Chemical. (n.d.). Methomyl-Oxime 98%. Retrieved from metorri.com. [Link]

- Google Patents. (2013). CN102924354A: Synthetic method of methomyl.

-

Chapman, R. A., & Harris, C. R. (1979). Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers. Journal of Chromatography A, 171, 249-262. [Link]

-

Buchweitz, J. P., et al. (2013). Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry. Journal of Veterinary Diagnostic Investigation, 25(6), 745-749. [Link]

- Google Patents. (1984). EP0121420A1: Continuous process for the production of methomyl.

-

Amine, A., et al. (2013). Development and validation of a new sensor for methomyl detection. Analytical Methods, 5(13), 3299-3305. [Link]

-

Agriculture & Environment Research Unit (AERU). (n.d.). Methomyl (Ref: OMS 1196). Retrieved from aeru.co.uk. [Link]

-

Metorri Chemical. (n.d.). An Introduction to Methomyl Oxime. Retrieved from metorri.com. [Link]

-

de Oliveira, T. F., et al. (2020). Removal of the pesticide methomyl contained in simulated effluent from equipment washing by adsorption in residual orange bagasse. Research, Society and Development, 9(11), e3199119696. [Link]

-

Agriculture & Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Pesticide Properties Database: Methomyl. Retrieved from sitem.herts.ac.uk. [Link]

- Google Patents. (2015). CN104529847A: Method for producing methomyl.

-

Chang, C. F., et al. (2012). Removal of methomyl pesticide by adsorption using novel hypercrosslinked polymer of macronet MN-100. International Journal of Chemical Engineering and Applications, 3(5), 312-316. [Link]

-

Iwakura, Y., & Okada, K. (1969). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Bulletin of the Chemical Society of Japan, 42(10), 2972-2977. [Link]

-

Guler, G. O., et al. (2017). Reduction of methomyl and acetamiprid residues from tomatoes after various household washing solutions. Journal of Environmental Science and Health, Part B, 52(10), 735-742. [Link]

-

Stojanovic, M., et al. (2022). Investigation on the Adsorption of the Carbamate Pesticide Methomyl from Aqueous Solution using Modified Co-Beta Zeolite Particles. Techno-Economic Development of Economy, 28(1), 1-20. [Link]

-

Food and Agriculture Organization of the United Nations (FAO). (1994). Methomyl. Retrieved from fao.org. [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from masterorganicchemistry.com. [Link]

-

Bose, P. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. [Link]

-

Sonawane, K. D., & Patil, U. D. (2017). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. World Journal of Pharmaceutical Research, 6(5), 1545-1553. [Link]

-

de la Torre, J., & de la Hoz, A. (2020). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 18(11), 563. [Link]

-

Zhang, C., et al. (2017). Oxime-Based and Catalyst-Free Dynamic Covalent Polyurethanes. ACS Macro Letters, 6(6), 611-615. [Link]

-

Sagandira, C. R., et al. (2020). Continuous flow synthesis of pharmaceuticals in Africa. ARKIVOC, 2020(3), 24-39. [Link]

Sources

- 1. An Introduction to Methomyl Oxime [metorri.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 5. fao.org [fao.org]

- 6. Methomyl-Oxime 98% [metorri.com]

- 7. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]

- 8. Secure Verification [technorep.tmf.bg.ac.rs]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]

- 13. CN104529847A - Method for producing methomyl - Google Patents [patents.google.com]

- 14. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 15. EP0121420A1 - Continuous process for the production of methomyl - Google Patents [patents.google.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nj.gov [nj.gov]

- 19. saferack.com [saferack.com]

- 20. chemos.de [chemos.de]

- 21. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 22. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Development and validation of a new sensor for methomyl detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 26. 342. Methomyl (WHO Pesticide Residues Series 5) [inchem.org]

- 27. Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Solubility Profile and Crystallization Thermodynamics of Methomyl Oxime

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for Methomyl Oxime (S-methyl-N-hydroxythioacetimidate), a critical intermediate in carbamate pesticide synthesis.

Technical Guide for Process Optimization and Purification

Executive Summary

Methomyl Oxime (S-methyl-N-hydroxythioacetimidate ; CAS: 10533-67-2 / 13749-94-5) serves as the immediate precursor to the carbamate insecticide Methomyl. Unlike the final pesticide, which exhibits high water solubility (58 g/L), the oxime intermediate displays a temperature-dependent amphiphilic solubility profile . This distinct behavior is the thermodynamic driver for its industrial purification via cooling crystallization.

This guide analyzes the solubility differentials between aqueous and organic phases, providing the data necessary to optimize yield during the oximation and subsequent carbamoylation stages.

Physicochemical Characterization

Understanding the molecular interaction sites is prerequisite to predicting solvent behavior.

-

IUPAC Name: Methyl N-hydroxyethanimidothioate[1]

-

Molecular Formula:

-

Molecular Weight: 105.16 g/mol [1]

-

Melting Point: 94–97°C (Pure crystalline form)

-

Key Functional Groups:

-

Oxime (-C=N-OH): Acts as both a hydrogen bond donor and acceptor. Responsible for water solubility at elevated temperatures.

-

Thioimidate (

): Lipophilic moiety that limits solubility in cold water and non-polar solvents like hexane.

-

Structural Interaction Diagram

The following diagram illustrates the competing solvation forces acting on the molecule.

Figure 1: Solute-solvent interaction map highlighting the thermodynamic basis for solvent selection.

Solubility Profile: Water vs. Organic Solvents[2]

The solubility of Methomyl Oxime is characterized by a steep thermal gradient in water and high solubility in dipolar aprotic solvents.

Comparative Solubility Table

| Solvent Category | Solvent | Solubility Behavior | Process Implication |

| Aqueous | Water (pH 7) | Temperature Dependent • High @ >60°C• Low @ <5°C | Ideal for cooling crystallization . Salting out (NaCl) drastically reduces solubility, aiding recovery. |

| Dipolar Aprotic | N-Methylpyrrolidone (NMP) | Very High | Preferred solvent for anhydrous synthesis routes to prevent hydrolysis and maximize reactor payload. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Used in biphasic extraction processes; effective for removing oxime from aqueous reaction liquors. |

| Alcohols | Methanol / Ethanol | Moderate to High | Good for dissolution but poor for crystallization yield due to high solubility at low temps. |

| Aromatic | Toluene | Low / Immiscible | Often used as the organic phase in biphasic reactions where the oxime remains in the aqueous/interfacial layer. |

The "Salting Out" Effect

In aqueous synthesis routes, Methomyl Oxime is often dissolved in the reaction mother liquor. To recover the product, the solution is cooled to 0–5°C.[2]

-

Protocol: Addition of NaCl (saturation) shifts the equilibrium, forcing the organic oxime out of the aqueous phase.

-

Mechanism: Hydration shells form tightly around

and

Experimental Protocols for Solubility Determination

To generate precise solubility curves for your specific batch (crucial for crystallization design), use the following Dynamic Laser Monitoring Method . This is superior to gravimetric analysis for detecting the exact metastable zone width (MSZW).

Materials

-

Jacketed glass reactor (100 mL) with precise temperature control (±0.1°C).

-

FBRM (Focused Beam Reflectance Measurement) or Turbidity probe.

-

Methomyl Oxime (Recrystallized standard, >99% purity).

Workflow

Figure 2: Dynamic solubility determination workflow using turbidity/laser monitoring.

Data Analysis

-

Solubility Limit (

): Defined by the Clear Point ( -

Metastable Limit: Defined by the Cloud Point (

) during cooling. -

Optimization: Operate crystallization within the MSZW to grow large, pure crystals and avoid fines.

Process Applications: Purification Strategies

Based on the solubility profile, two primary purification routes are validated in industrial literature.

Route A: Aqueous Cooling Crystallization (Green Chemistry)

-

Mechanism: Exploits the steep solubility curve of the oxime in water.

-

Procedure:

-

Synthesize oxime at 50–80°C (fully soluble).

-

Cool reactor rapidly to 0–5°C .

-

(Optional) Add NaCl to 15% w/w to enhance precipitation.

-

Filtration yields white crystalline solid (98%+ purity).

-

Route B: NMP Solvent System (High Yield)

-

Context: Used to avoid hydrolytic side reactions or when high reactor throughput is required.

-

Mechanism: NMP (N-Methylpyrrolidone) acts as a "super-solvent" allowing concentrations >30%.

-

Procedure:

-

Chlorination and thioesterification occur in anhydrous NMP.

-

Oxime remains in solution (no precipitation).

-

Conversion: Methyl isocyanate is added directly to the NMP-Oxime solution to form Methomyl.[6]

-

Purification: The final Methomyl is crystallized by adding water (antisolvent) or removing NMP via vacuum distillation.

-

References

- ChemicalBook. (2025). Methomyl-Oxime Properties and Solubility Data.

- Santa Cruz Biotechnology. (2024).

- US Patent 4,327,033. (1982). Process for the production of methomyl oxime in N-methylpyrrolidone.

- US Patent 4,096,166. (1978). Process for the preparation of carbamates of N-hydroxythioimidates.

- BenchChem. (2025).

- Food and Agriculture Organization (FAO). (1990). Methomyl: Pesticide Residues in Food - Evaluations. FAO Plant Production and Protection Paper.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]

- 3. Enhancing soil health, microbial count, and hydrophilic methomyl and hydrophobic lambda-cyhalothrin remediation with biochar and nano-biochar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]

Toxicological Assessment and LD50 Profiling of Methomyl Oxime: A Technical Guide

Introduction & Chemical Context

Methomyl oxime (S-methyl-N-hydroxythioacetimidate) is the primary degradation product and metabolic intermediate of the broad-spectrum oxime carbamate insecticide, methomyl[1]. While the parent compound is heavily scrutinized for its acute neurotoxicity, the oxime metabolite presents a vastly different toxicological profile[2]. This whitepaper provides researchers, toxicologists, and drug development professionals with an authoritative analysis of methomyl oxime's toxicodynamics, quantitative LD50 data, and the rigorous experimental protocols required for its toxicological assessment.

Toxicodynamics & Mechanistic Causality

The acute toxicity of carbamate pesticides is primarily driven by the carbamate functional group, which binds to the esteratic site of the acetylcholinesterase (AChE) enzyme. This binding prevents the breakdown of the neurotransmitter acetylcholine, leading to severe cholinergic overstimulation and potential respiratory failure[1].

Methomyl oxime is formed when methomyl undergoes hydrolysis or enzymatic cleavage, a process that strips away its critical methylcarbamate moiety[2]. Because methomyl oxime lacks this functional group, it cannot carbamylate the AChE enzyme and does not act as a cholinesterase inhibitor[3]. Consequently, regulatory bodies such as the 3 do not consider methomyl oxime to be of significant toxicological concern relative to its parent compound[3]. Further degradation of methomyl oxime proceeds via Beckmann rearrangement to yield acetonitrile, which is ultimately mineralized to carbon dioxide (CO2)[2].

Metabolic degradation pathway of methomyl to methomyl oxime and terminal metabolites.

Quantitative Toxicity Data (LD50 Profiling)

To establish a comparative baseline, the acute toxicity metrics of methomyl and methomyl oxime are summarized below. The stark contrast in oral LD50 values highlights the detoxification achieved through the loss of the carbamate group.

| Compound | Species/Route | LD50 Value | Toxicological Classification | AChE Inhibition |

| Methomyl | Rat (Oral) | 17 - 45 mg/kg[1] | Highly Toxic (Category I) | Yes |

| Methomyl | Rabbit (Dermal) | > 2000 mg/kg[1] | Low Toxicity | Yes |

| Methomyl Oxime | Rat (Oral) | > 500 mg/kg[4] | Low to Moderate Toxicity | No[3] |

Note: While methomyl oxime exhibits an oral LD50 > 500 mg/kg, indicating significantly lower acute lethality, occupational exposure guidelines still mandate appropriate PPE due to potential organ strain (e.g., liver, kidney) during high-dose clearance[4].

Experimental Protocols: Acute Oral Toxicity (LD50) Assessment

For researchers validating the toxicological profile of methomyl oxime or its novel derivatives, the traditional LD50 test has been largely superseded by the OECD 425 Up-and-Down Procedure (UDP). This protocol is a self-validating system: it dynamically adjusts dosing based on the previous animal's outcome, thereby conserving animal lives while yielding statistically robust maximum likelihood estimates of the LD50.

Causality of Experimental Choices:

-

Fasting: Animals are fasted prior to dosing to eliminate the variable of food-binding, which can alter the absorption kinetics of the oxime in the gastrointestinal tract.

-

Sequential Dosing: Mitigates the risk of catastrophic cohort loss by using a single animal to probe the toxicity threshold before escalating the dose.

-

48-Hour Critical Observation: Methomyl oxime is rapidly metabolized. If lethal toxicity occurs, it typically manifests within 24-48 hours due to acute systemic overload rather than delayed neurotoxicity[1].

Step-by-Step Methodology (OECD 425 Adapted for Methomyl Oxime):

-

Preparation & Acclimation: Select healthy, nulliparous, non-pregnant female Sprague-Dawley rats (females are generally more sensitive to carbamate-related compounds). Acclimate for 5 days. Fast overnight prior to dosing.

-

Dose Formulation: Suspend methomyl oxime in a neutral vehicle (e.g., distilled water or 0.5% methylcellulose) immediately before administration to prevent premature aqueous hydrolysis.

-

Initial Dosing: Administer a starting dose of 175 mg/kg (a standard default below the expected >500 mg/kg threshold) via oral gavage using a ball-tipped intubation needle.

-

Observation Phase: Monitor the dosed animal continuously for the first 30 minutes, periodically for 24 hours, and daily thereafter for 14 days. Look for non-cholinergic signs of distress (e.g., lethargy, piloerection).

-

Dose Escalation/De-escalation:

-

If the animal survives 48 hours, dose the next animal at a higher level (e.g., 550 mg/kg) using a progression factor of 3.2.

-

If the animal dies, dose the next animal at a lower level (e.g., 55 mg/kg).

-

-

Stopping Criteria & Calculation: Continue sequential dosing until 5 reversals occur (survival followed by death, or vice versa) or until 3 animals survive at the upper bound limit (e.g., 2000 mg/kg). Calculate the LD50 using the maximum likelihood method.

Sequential workflow of the Up-and-Down Procedure for acute oral toxicity assessment.

Ecotoxicological Considerations & Aquatic Fate

While mammalian toxicity of methomyl oxime is low, its environmental fate remains a critical parameter for ecological risk assessments. In aquatic environments, parent methomyl degrades to methomyl oxime with a half-life of less than 2 days under aerobic conditions[3]. Because methomyl oxime is highly water-soluble and does not partition heavily into sediment (low Kow), it remains bioavailable until further microbial degradation converts it to acetonitrile[3]. Ecotoxicological assays utilizing Daphnia magna and Pseudokirchneriella subcapitata are standard for validating the non-toxicity of these terminal degradates.

Conclusion

The toxicological assessment of methomyl oxime underscores a fundamental principle in pesticide metabolism: the structural neutralization of the active pharmacophore. By losing the methylcarbamate group, methomyl oxime sheds the potent AChE inhibitory activity of its parent compound, resulting in an oral LD50 exceeding 500 mg/kg in rats. For drug development and environmental scientists, understanding this metabolic detoxification pathway is essential for accurate risk characterization and the design of safe agrochemical formulations.

References

-

Santa Cruz Biotechnology -4

-

ResearchGate - 5

-

IPCS INCHEM -1

-

ChemBK - 6

-

MDPI -2

-

EPA (Regulations.gov) -3

-

Rotterdam Convention -7

Sources

- 1. Methomyl (EHC 178, 1996) [inchem.org]

- 2. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments [mdpi.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. pic.int [pic.int]

Difference between methomyl oxime and methomyl insecticide structure

Topic: Difference between Methomyl Oxime and Methomyl Insecticide Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of carbamate insecticides, the distinction between the active ingredient (AI) and its precursors is critical for synthesis optimization, impurity profiling, and toxicological assessment. This guide delineates the precise structural and functional differences between Methomyl (the active insecticide) and Methomyl Oxime (its key intermediate and metabolite). While they share a thioacetimidate core, the derivatization of the oxime oxygen defines their biological fate: one is a potent acetylcholinesterase (AChE) inhibitor, while the other is a chemically reactive precursor with significantly reduced insecticidal potency.

Part 1: Structural Elucidation and Molecular Identity

The fundamental difference lies in the functional group attached to the imine nitrogen. Methomyl oxime possesses a free hydroxyl group (

Comparative Chemical Profile[1]

| Feature | Methomyl Oxime (Precursor) | Methomyl (Active Insecticide) |

| CAS Number | 13749-94-5 | 16752-77-5 |

| IUPAC Name | Methyl | Methyl |

| Molecular Formula | ||

| Molecular Weight | 105.16 g/mol | 162.21 g/mol |

| Core Moiety | Thioacetimidate backbone | Thioacetimidate backbone |

| Functional Group | Hydroxyl ( | |

| Stereochemistry | Exists as | Predominantly |

Stereochemical Considerations

Both molecules exhibit geometrical isomerism across the

-

Configuration: The biological activity of methomyl is strictly dependent on the

-configuration (syn-isomer), where the methylthio group and the carbamoyl group are on the same side of the double bond relative to the carbon-nitrogen axis. -

Stability: The oxime intermediate is often synthesized as the

-isomer to ensure the final methomyl product retains the active configuration.

Part 2: Synthetic Interdependence

Methomyl is synthesized directly from methomyl oxime. This relationship makes the oxime a critical quality control marker; unreacted oxime in the final product is a primary impurity.

The Carbamylation Reaction

The transformation involves the nucleophilic attack of the oxime oxygen on the electrophilic carbon of methyl isocyanate (MIC). This reaction converts the passive hydroxyl group into the active carbamate ester.

Reaction Scheme:

Visualization: Synthesis Workflow

The following diagram illustrates the industrial synthesis pathway and the critical control points where the structures diverge.

Figure 1: Synthetic pathway converting Methomyl Oxime to Methomyl, highlighting the carbamylation step.

Part 3: Mechanism of Action & Efficacy[4]

The structural difference dictates the mechanism of action. The carbamate group in methomyl is a "suicide substrate" for the enzyme acetylcholinesterase (AChE).

The "Warhead" Logic

-

Methomyl (Active): The enzyme AChE attacks the carbonyl carbon of the carbamate group. The bond breaks, releasing the oxime moiety (as a leaving group) and carbamylating the serine hydroxyl in the enzyme's active site. This renders the enzyme inactive, leading to acetylcholine accumulation and insect death.[1][2]

-

Methomyl Oxime (Inactive): Lacks the carbonyl group necessary for this interaction. It cannot carbamylate the enzyme. Therefore, it possesses negligible insecticidal activity compared to the parent compound.

Visualization: AChE Inhibition Logic

Figure 2: Mechanism of Action showing Methomyl Oxime as the inactive leaving group post-inhibition.

Part 4: Physicochemical Profiling

For analytical chemists, distinguishing these two compounds relies on differences in polarity and thermal stability.

| Property | Methomyl Oxime | Methomyl | Implications |

| Physical State | White to pale yellow solid | White crystalline solid | Visual inspection is insufficient for differentiation.[3] |

| Melting Point | 94–97°C (High Purity) | 78–79°C | Methomyl has a lower melting point; mixed melting points indicate impurity. |

| Solubility (Water) | Moderate | High (58 g/L) | Methomyl is highly mobile in aqueous environments. |

| Vapor Pressure | Low | Both have low volatility, but methomyl is slightly more prone to sublimation. | |

| Stability | Hygroscopic; stable in neutral pH | Hydrolyzes in alkaline conditions | Alkaline hydrolysis of Methomyl reverts it back to Methomyl Oxime. |

Part 5: Experimental Protocols

Analytical Separation (HPLC)

To quantify Methomyl Oxime levels (impurity) within a Methomyl sample, use the following Reverse-Phase HPLC protocol. The oxime is more polar and will elute earlier than the carbamate.

Protocol:

-

Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (15:85 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 233 nm (Methomyl absorption max) and 210 nm (Oxime).

-

Expected Retention:

-

Methomyl Oxime: ~3–4 minutes (More polar).

-

Methomyl: ~6–8 minutes (Less polar).

-

Synthesis Verification (TLC)

For rapid qualitative verification of the conversion of oxime to methomyl.

-

Stationary Phase: Silica Gel 60

plates. -

Mobile Phase: Ethyl Acetate : Hexane (1:1).

-

Visualization: UV light (254 nm).

-

Result: Methomyl will have a higher

value than the oxime due to the capping of the polar hydroxyl group.

References

-

World Health Organization (WHO). (2001). Methomyl: Data Sheets on Pesticides No. 55. International Programme on Chemical Safety. Link

-

PubChem. (2024). Methomyl Oxime (Compound Summary). National Library of Medicine. Link

-

University of Hertfordshire. (2024). Methomyl (PPDB: Pesticide Properties DataBase). AERU. Link

-

U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED) for Methomyl. EPA 738-R-98-023. Link

-

BOC Sciences. (2024). Methomyl Oxime Physicochemical Properties.

Sources

Crystallographic Data and Polymorphism in Methomyl Oxime: A Technical Guide

Part 1: Executive Summary

In the synthesis of the carbamate insecticide Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate), the quality of the precursor Methomyl Oxime (S-methyl-N-hydroxythioacetimidate) is a critical quality attribute (CQA). While the crystallography of the final Methomyl API is well-documented (

This guide addresses the structural chemistry of Methomyl Oxime, focusing on its geometric isomerism (E/Z), hydrogen-bonding potential, and the methodologies required to characterize its polymorphic behavior. Control over the oxime's solid form is essential for ensuring consistent reactivity during the subsequent carbamoylation with methyl isocyanate.

Part 2: Molecular Architecture and Isomerism

Chemical Identity

-

IUPAC Name: S-methyl-N-hydroxythioacetimidate[1]

-

Molecular Formula:

[6] -

Molecular Weight: 105.16 g/mol [6]

Geometric Isomerism (E/Z)

Unlike simple salts, Methomyl Oxime possesses a C=N double bond, giving rise to geometric isomerism. This is distinct from polymorphism but directly impacts crystal packing.

-

Z-Isomer (Syn): The hydroxyl (-OH) group and the sulfur moiety (-SMe) are on the same side of the C=N bond. This is generally the thermodynamically preferred and biologically relevant precursor configuration.

-

E-Isomer (Anti): The -OH and -SMe groups are on opposite sides.

Implication: The geometric purity must be established via HPLC or NMR prior to crystallographic analysis, as E and Z isomers will crystallize into distinct unit cells (or co-crystallize), potentially mimicking polymorphism.

Part 3: Crystallographic Data

Reference Data: Methomyl (Final API)

To understand the transformation, we must first benchmark the final product. The crystal structure of Methomyl has been solved and serves as the endpoint of the synthesis.

Table 1: Crystallographic Parameters of Methomyl (API)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell a | 13.996 ± 0.006 Å |

| Unit Cell b | 9.678 ± 0.003 Å |

| Unit Cell c | 6.096 ± 0.002 Å |

| Beta ( | 91.45 ± 0.04° |

| Z (Molecules/Cell) | 4 |

| Density ( | ~1.29 g/cm³ |

| Key Interaction | Weak N-H...O hydrogen bonds along the b-axis |

Source: Takusagawa, F. & Jacobson, R. A. (1976). J. Agric.[7] Food Chem.[2][8]

Predicted Solid-State Motifs of Methomyl Oxime

While specific unit cell data for the oxime intermediate varies by synthesis method (proprietary), its crystal engineering principles are predictable based on functional group analysis.

-

Primary Motif: Oximes (

) typically form centrosymmetric dimers via -

Graph Set Notation:

or -

Packing Driver: The amphoteric nature of the oxime group (H-bond donor via -OH, acceptor via N) drives the formation of supramolecular chains or dimers, which dictates the melting point (94–97°C).

Part 4: Polymorph Screening & Characterization Protocols

This section details the self-validating workflow to determine if your specific batch of Methomyl Oxime exists as a single phase or a mixture of polymorphs.

Experimental Workflow: Solid Form Screening

Do not rely on a single solvent. Oximes are sensitive to solvent polarity due to the hydroxyl group.

Figure 1: Polymorph screening workflow for Methomyl Oxime. Green path favors stable forms; Red path favors metastable forms.

Protocol: Single Crystal Growth (SC-XRD)

To solve the unit cell of your specific oxime intermediate:

-

Saturation: Dissolve 100 mg of Methomyl Oxime in 2 mL of warm methanol (40°C).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites.

-

Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of diethyl ether (anti-solvent). Seal the outer jar.

-

Incubation: Store at 4°C for 48–72 hours. The slow diffusion of ether will gently lower solubility, promoting high-quality single crystals suitable for X-ray diffraction.

-

Validation: Crystals must be transparent and have sharp edges. If needles form, the crystallization was too fast; repeat with less anti-solvent.

Protocol: Powder X-Ray Diffraction (PXRD)

For bulk batch identification:

-

Instrument: Cu K

radiation ( -

Range: 3° to 40°

. -

Step Size: 0.02°.

-

Significance: Distinct peaks at low angles (

) usually indicate different packing arrangements (polymorphs) or solvates.

Part 5: Implications for Synthesis

The solid-state form of Methomyl Oxime directly influences the efficiency of the reaction with methyl isocyanate (MIC).

Figure 2: Impact of solid-state properties on the synthesis workflow. Polymorph selection affects dissolution kinetics.

Technical Insight: If the oxime is isolated as a metastable polymorph (often formed during rapid cooling precipitation), it will have a higher apparent solubility. This can lead to faster reaction rates but also higher impurity profiles if the exotherm is not managed. Conversely, the stable thermodynamic form (likely obtained from slow crystallization) ensures a controlled release of the oxime into the solution, moderating the reaction with the highly reactive methyl isocyanate.

References

-

Takusagawa, F., & Jacobson, R. A. (1976). Crystal and molecular structure of carbamate insecticides. III. Methomyl.[1][6][9][10][11][12][13][14][15] Journal of Agricultural and Food Chemistry, 24(1), 58–61. [Link]

-

U.S. Patent No. 4,327,033. (1982). Process for the production of methomyl oxime.[6][9][10][11][12][13]

-

U.S. Environmental Protection Agency.[1][15][16] (1998).[12][15] Reregistration Eligibility Decision (RED) for Methomyl. [Link]

-

Metorri Chemical. (2024). Methomyl-Oxime 98% Product Specification. [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. fufaton.com [fufaton.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Methyl Thioacetohydroxamate [benchchem.com]

- 7. longdom.org [longdom.org]

- 8. CAS 63-25-2: Carbaryl | CymitQuimica [cymitquimica.com]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. socphyschemserb.org [socphyschemserb.org]

- 11. Methomyl-Oxime 98% [metorri.com]

- 12. www3.epa.gov [www3.epa.gov]

- 13. methyl (2Z)-2-chloro-2-hydroxyiminoacetate | 30673-27-9 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of S-Methyl N-hydroxythioacetimidate (Methomyl Oxime) from Acetaldehyde Oxime

Abstract: This application note provides a detailed, two-step laboratory protocol for the synthesis of S-methyl N-hydroxythioacetimidate, commonly known as methomyl oxime, a critical intermediate in the production of carbamate insecticides such as methomyl.[1][2][3] The procedure begins with the chlorination of acetaldehyde oxime in N-methylpyrrolidone (NMP) to yield an acethydroxamoyl chloride intermediate. This is followed by a thioesterification reaction with methyl mercaptan to produce the target compound. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction: The Strategic Importance of Methomyl Oxime

Methomyl oxime (IUPAC name: S-methyl N-hydroxythioacetimidate) is a key building block in the synthesis of several economically significant carbamate pesticides, including methomyl, thiodicarb, and alanycarb.[1][2][3] The efficiency and purity of methomyl oxime production are paramount as they directly impact the yield and quality of the final active pharmaceutical ingredient (API) or agrochemical product. The synthetic route detailed herein is adapted from established industrial processes and offers a reliable method for laboratory-scale production.[4]

The core of this synthesis involves a two-stage conversion of acetaldehyde oxime. The choice of N-methylpyrrolidone (NMP) as the solvent is critical; it not only facilitates the reaction but also provides a stabilizing effect on the acethydroxamoyl chloride intermediate, ensuring a high-yield conversion in the subsequent thioesterification step.[4] This protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the synthesis.

Reaction Pathway and Mechanism

The synthesis proceeds in two distinct steps within a single reaction vessel:

-

Chlorination: Acetaldehyde oxime is chlorinated to form acethydroxamoyl chloride.

-

Thioesterification: The intermediate is then reacted with methyl mercaptan, followed by neutralization, to yield methomyl oxime.

Caption: Reaction pathway for the synthesis of Methomyl Oxime.

Materials and Reagents

All reagents should be of analytical grade or higher. All operations must be conducted in a certified, high-performance fume hood.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |

| Acetaldehyde oxime | 107-29-9 | C₂H₅NO | 59.07 | Flammable solid, Harmful if swallowed/inhaled/in contact with skin.[5][6] |

| N-Methylpyrrolidone (NMP) | 872-50-4 | C₅H₉NO | 99.13 | Skin/eye irritant, Reproductive toxicity. |

| Chlorine (gas) | 7782-50-5 | Cl₂ | 70.90 | Highly toxic, Oxidizer, Corrosive. |

| Methyl mercaptan | 74-93-1 | CH₄S | 48.11 | Extremely flammable gas, Toxic. |

| Sodium Hydroxide (50% aq.) | 1310-73-2 | NaOH | 40.00 | Corrosive. |

Mandatory Safety Protocols

WARNING: This protocol involves extremely hazardous materials and should only be performed by trained personnel in a well-equipped chemical laboratory with a high-efficiency fume hood and appropriate emergency response equipment.

-

Acetaldehyde Oxime: A flammable solid and irritant.[6][7] Can decompose violently if distilled in the presence of air-formed peroxides.[8][9]

-